N-(2-(furan-3-yl)ethyl)benzenesulfonamide
CAS No.: 1428352-94-6
Cat. No.: VC4295942
Molecular Formula: C12H13NO3S
Molecular Weight: 251.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428352-94-6 |
|---|---|
| Molecular Formula | C12H13NO3S |
| Molecular Weight | 251.3 |
| IUPAC Name | N-[2-(furan-3-yl)ethyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C12H13NO3S/c14-17(15,12-4-2-1-3-5-12)13-8-6-11-7-9-16-10-11/h1-5,7,9-10,13H,6,8H2 |
| Standard InChI Key | HJGBEIKYPWLAIW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)NCCC2=COC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(2-(Furan-3-yl)ethyl)benzenesulfonamide consists of a benzene ring attached to a sulfonamide group (), which is further connected to an ethyl chain terminating in a furan-3-yl heterocycle. The furan ring’s 3-position substitution distinguishes it from analogs with furan-2-yl groups, influencing electronic and steric properties .
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 251.30 g/mol | |
| Density | Not Available | |
| Boiling Point | Not Available |
The absence of reported density and boiling point data underscores the need for further experimental characterization .
Synthetic Methodologies
Nucleophilic Substitution Routes
A common synthesis involves reacting benzenesulfonyl chloride with 2-(furan-3-yl)ethylamine. This method, analogous to procedures described for related sulfonamides , proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom, followed by deprotonation. For example, N-(2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide was synthesized in 84% yield using similar conditions , suggesting adaptability for the 3-furan isomer.
Alternative Strategies
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
While specific NMR data for N-(2-(furan-3-yl)ethyl)benzenesulfonamide are unavailable, analogs provide insights. For N-(2-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide, key -NMR signals include:
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Aromatic protons: 7.84–7.26 ppm (benzene and furan)
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Ethyl chain: 4.66–4.57 ppm () .
The furan-3-yl isomer would exhibit distinct coupling patterns due to differing substituent positions.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of related compounds confirms molecular ions matching theoretical values . For instance, a derivative with showed at m/z 417.1490 , suggesting analogous precision for N-(2-(furan-3-yl)ethyl)benzenesulfonamide.
Applications in Organic Synthesis
Building Block for Heterocycles
The compound’s amine and sulfonamide groups make it a candidate for constructing nitrogen- and sulfur-containing heterocycles. For example, copper-catalyzed reactions of sulfonamides yield enaminones, valuable intermediates in drug synthesis .
Catalytic Functionalization
Palladium- or copper-mediated cross-couplings could functionalize the benzene or furan rings, enabling diversification. Such approaches have been employed for analogous sulfonamides .
Computational and Docking Studies
Molecular Docking Insights
Preliminary docking of similar sulfonamides into NLRP3’s ATP-binding pocket reveals hydrogen bonding between the sulfonamide oxygen and Lys127 residue . Substituting the furan ring’s position may alter binding affinity, warranting computational exploration.
Quantitative Structure-Activity Relationships (QSAR)
Electron-withdrawing groups on the benzene ring enhance sulfonamide bioactivity in some contexts . Introducing substituents para to the sulfonamide group in N-(2-(furan-3-yl)ethyl)benzenesulfonamide could modulate electronic effects and solubility.
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